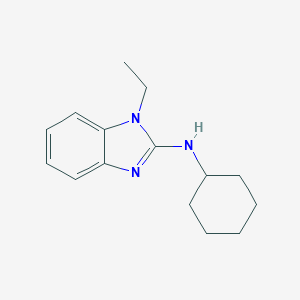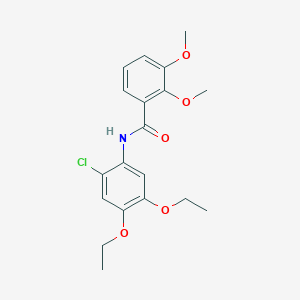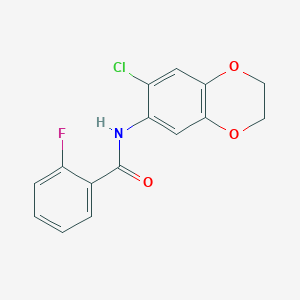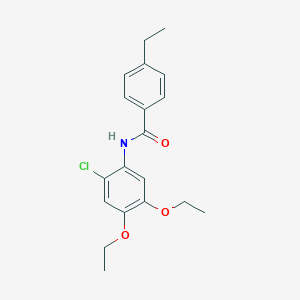
N-cyclohexyl-N-(1-ethyl-1H-benzimidazol-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-(1-ethyl-1H-benzimidazol-2-yl)amine is an organic compound with the molecular formula C15H21N3. It is a derivative of benzimidazole, a bicyclic compound composed of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(1-ethyl-1H-benzimidazol-2-yl)amine typically involves the reaction of 1-ethyl-1H-benzimidazole with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-N-(1-ethyl-1H-benzimidazol-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-(1-ethyl-1H-benzimidazol-2-yl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-(1-ethyl-1H-benzimidazol-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
1-ethyl-1H-benzimidazole: A derivative with similar structural features but lacking the cyclohexyl group.
Cyclohexylamine: A simpler amine with a cyclohexyl group but without the benzimidazole moiety.
Uniqueness
N-cyclohexyl-N-(1-ethyl-1H-benzimidazol-2-yl)amine is unique due to the presence of both the cyclohexyl group and the 1-ethyl-1H-benzimidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C15H21N3 |
|---|---|
Peso molecular |
243.35g/mol |
Nombre IUPAC |
N-cyclohexyl-1-ethylbenzimidazol-2-amine |
InChI |
InChI=1S/C15H21N3/c1-2-18-14-11-7-6-10-13(14)17-15(18)16-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17) |
Clave InChI |
NJWFKXMAIJGTGY-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1NC3CCCCC3 |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-3-(5-furan-2-yl-[1,2,4]oxadiazol-3-yl)-6-phenyl-pyridine](/img/structure/B493791.png)




![2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493801.png)
![2-[2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B493802.png)
![5-[2-(4-Methylphenoxy)ethylsulfanyl]-1-phenyltetrazole](/img/structure/B493803.png)
![2-({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B493805.png)

![2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide](/img/structure/B493807.png)
![[2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B493810.png)
![(2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B493812.png)
![2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B493814.png)
